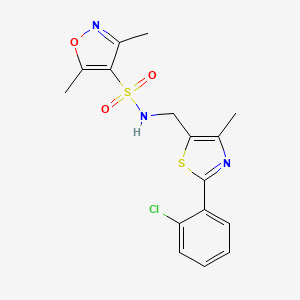

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O3S2 and its molecular weight is 397.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring

Mode of Action

It is known that phenol ethers can bind to various receptors due to their aromatic nature . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Actividad Biológica

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and sulfonamide group, suggest various biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3O3S with a molecular weight of approximately 375.86 g/mol. The presence of the thiazole and isoxazole rings contributes to its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |

| Sulfonamide Group | Known for antibacterial properties. |

| Chlorophenyl Moiety | Enhances lipophilicity, aiding in membrane penetration. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and sulfonamide moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

The compound's isoxazole structure has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels, leading to cell cycle arrest and increased cell death . For example, thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 .

Case Studies

- Antimalarial Activity : A related thiazole derivative exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains in vitro and showed promising results in vivo using murine models .

- Cytotoxicity in Cancer Cells : A study evaluating a series of thiazole derivatives found that certain compounds significantly inhibited the proliferation of lung cancer cells by inducing oxidative stress .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : The compound may activate mitochondrial pathways leading to increased ROS production, resulting in apoptosis in cancer cells.

Future Directions

Further research is needed to explore the full pharmacological profile of this compound. Potential areas for investigation include:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

Propiedades

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPBORCGMGNYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.